

The Strategic Intermediate: A Comprehensive Technical Guide to 5-Iodopyridine-2-carbonitrile

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Compound of Interest

Compound Name: 2-Cyano-5-iodopyridine

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Introduction: The Unassuming Workhorse of Complex Synthesis

In the landscape of modern medicinal chemistry and materials science, the strategic importance of functionalized heterocyclic building blocks cannot be overstated. Among these, 5-iodopyridine-2-carbonitrile emerges as a pivotal intermediate, valued for its precisely arranged reactive sites that enable intricate molecular constructions. With a molecular weight of 230.01 g/mol and the chemical formula $C_6H_4IN_2$, this compound provides a robust scaffold for the introduction of diverse functionalities.^[1] Its utility stems from the orthogonal reactivity of the cyano and iodo groups on the pyridine ring, allowing for selective and sequential chemical transformations. This guide offers an in-depth exploration of the synthesis, properties, and applications of 5-iodopyridine-2-carbonitrile, providing researchers with the technical insights necessary to leverage this versatile molecule in their synthetic endeavors.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective application. The key identifiers and properties of 5-iodopyridine-2-carbonitrile are summarized below.

Property	Value	Source
Molecular Weight	230.01 g/mol	[1]
Molecular Formula	C ₆ H ₃ IN ₂	[1]
CAS Number	41960-47-8	[2]
Density	2.04 g/cm ³	[3]
Boiling Point	314.3°C at 760 mmHg	[3]
Flash Point	143.9°C	[3]
Appearance	Solid	
Purity	Typically ≥95%	[1]

Synthesis of 5-Iodopyridine-2-carbonitrile: A Mechanistic Perspective

The most logical and widely applicable synthetic route to 5-iodopyridine-2-carbonitrile is through a Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of aryl amines to various functional groups. This process begins with the precursor, 2-amino-5-iodopyridine.

Step 1: Synthesis of the Precursor, 2-Amino-5-iodopyridine

The synthesis of 2-amino-5-iodopyridine is itself a critical step. An environmentally conscious and efficient method involves the direct iodination of 2-aminopyridine in an aqueous medium.

Experimental Protocol: Synthesis of 2-Amino-5-iodopyridine

- **Dissolution:** Dissolve 2-aminopyridine in water.
- **Iodination:** Under stirring, add iodine in several portions. Maintain the reaction temperature and allow for a sufficient reaction time after the addition is complete.

- Oxidation: Add hydrogen peroxide dropwise to the reaction mixture and continue to maintain the temperature for an additional period.
- Work-up: Heat the mixture to reflux, followed by cooling and filtration. The resulting solid is washed with cold water and dried to yield 2-amino-5-iodopyridine.

This method avoids the use of organic solvents, making it a safer and more sustainable process.

Step 2: Sandmeyer Cyanation of 2-Amino-5-iodopyridine

The Sandmeyer reaction facilitates the conversion of the amino group of 2-amino-5-iodopyridine to a cyano group. This transformation proceeds via the formation of a diazonium salt intermediate.

Experimental Protocol: Sandmeyer Cyanation

- Diazotization: The 2-amino-5-iodopyridine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid or sulfuric acid), at low temperatures (0-5 °C) to form the corresponding diazonium salt.
- Cyanation: The freshly prepared diazonium salt is then added to a solution of a copper(I) cyanide, which catalyzes the displacement of the diazonium group with a cyanide ion, yielding 5-iodopyridine-2-carbonitrile. The reaction also releases nitrogen gas.

The use of copper(I) cyanide is crucial for the efficiency of the cyanation step.

Caption: Synthetic workflow for 5-iodopyridine-2-carbonitrile.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in 5-iodopyridine-2-carbonitrile make it a valuable building block in the synthesis of complex, biologically active molecules. The iodine atom serves as a handle for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of aryl, alkynyl, and amino moieties, respectively. The cyano group

can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, providing further avenues for molecular diversification.

While specific, publicly disclosed examples of the direct use of 5-iodopyridine-2-carbonitrile in the synthesis of named drug candidates are not readily available in the searched literature, its structural analogues are key components in the synthesis of a variety of therapeutic agents. For instance, related iodinated pyridine and pyrimidine intermediates are instrumental in the development of Janus kinase (JAK) inhibitors, such as tofacitinib, which is used in the treatment of rheumatoid arthritis.[4][5] The synthesis of tofacitinib and its analogues often involves the coupling of a substituted piperidine moiety to a pyrrolo[2,3-d]pyrimidine core, a reaction where a halogenated pyridine-like precursor is essential.[5]

Caption: Role of 5-iodopyridine-2-carbonitrile in drug discovery.

Analytical Characterization

The identity and purity of 5-iodopyridine-2-carbonitrile are confirmed through standard analytical techniques. While a comprehensive set of publicly available spectra specifically for this compound is limited, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, with chemical shifts and coupling constants characteristic of their positions relative to the iodo and cyano substituents.
 - ^{13}C NMR: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The carbon atom of the cyano group will have a characteristic chemical shift in the downfield region, while the carbon atom attached to the iodine will also show a distinct chemical shift.
- Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the $\text{C}\equiv\text{N}$ stretching vibration of the nitrile group, typically observed in the range of $2220\text{--}2260\text{ cm}^{-1}$.

- Mass Spectrometry (MS): Mass spectral analysis will show a molecular ion peak corresponding to the molecular weight of the compound (230.01 g/mol).

Safety, Handling, and Storage

As with any chemical intermediate, proper safety precautions must be observed when handling 5-iodopyridine-2-carbonitrile. The following information is based on a Safety Data Sheet for the compound.[6]

- Hazard Identification: While specific GHS classifications were not detailed in the readily available SDS, related iodinated pyridine compounds are often classified as skin irritants, eye irritants, and may cause respiratory irritation.
- First Aid Measures:
 - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
 - Skin Contact: Wash off with soap and plenty of water.
 - Inhalation: Move the person into fresh air.
 - Ingestion: Rinse mouth with water.
- Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
- Storage: Store in a cool place. Keep the container tightly closed in a dry and well-ventilated place.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Safety glasses with side-shields.
 - Skin Protection: Handle with gloves. Wear impervious clothing.
 - Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

Conclusion

5-Iodopyridine-2-carbonitrile stands as a testament to the enabling power of well-designed chemical intermediates. Its strategic placement of functional groups offers a gateway to a vast chemical space, making it a valuable asset in the synthesis of complex molecules for pharmaceutical and materials science applications. A comprehensive understanding of its synthesis, reactivity, and handling, as outlined in this guide, is paramount for researchers aiming to unlock its full synthetic potential.

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